2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile is an organic compound that features a pyrrole ring and a furan ring, both of which are heterocyclic aromatic compounds. The presence of these rings, along with various functional groups, makes this compound potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile can be approached through multi-step organic synthesis. A possible route might involve:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrrole, which can be synthesized via the Paal-Knorr synthesis.
Formation of the Furan Ring: The furan ring can be synthesized from a precursor like 2-methylfuran.
Coupling Reactions: The pyrrole and furan rings can be coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling.
Functional Group Modifications: Introduction of the hydroxyethyl and cyano groups can be achieved through specific functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, forming a ketone.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole or furan rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrrole or furan derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the pyrrole and furan rings.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors in the body, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler pyrrole derivative.
2-Methylfuran: A simpler furan derivative.
3-Cyanofuran: A furan derivative with a nitrile group.
Uniqueness
The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile lies in its combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6,10,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIDHMLGPVGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C(C)O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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